REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([C:17]([C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20]=2[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[O:18])[CH2:12]1)=O)C1C=CC=CC=1.C1CC=CCC=1>C(O)C.[Pd]>[C:28]1([C:20]2[NH:21][C:22]3[C:27]([C:19]=2[C:17]([CH:13]2[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]2)=[O:18])=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
|
Name
|
3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)C1=C(NC2=CC=CC=C12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C1=CCC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1C(=O)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.7 mmol | |
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |